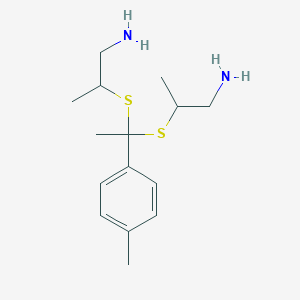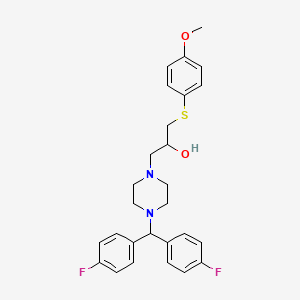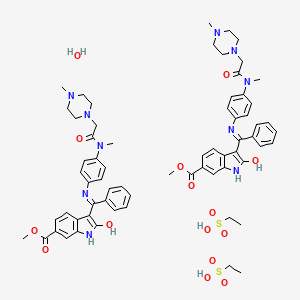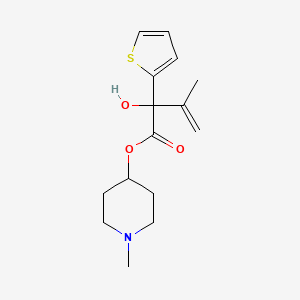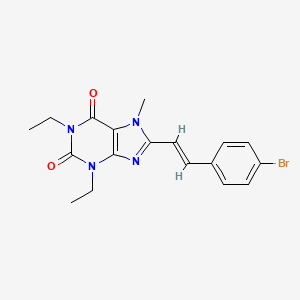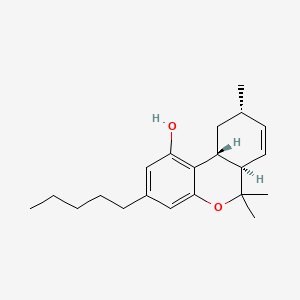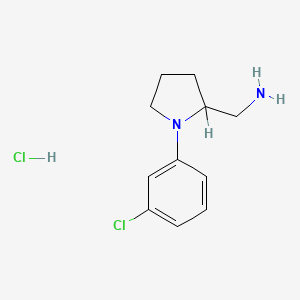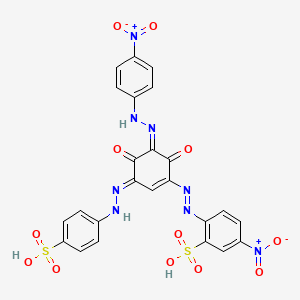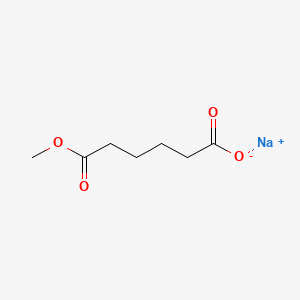
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group, linked to a dihydrocarbostyril moiety via a propenyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-chlorophenyl)-1-piperazine through the reaction of 4-chloroaniline with piperazine under controlled conditions.
Alkylation: The piperazine derivative is then alkylated with an appropriate propenyl halide to introduce the propenyl group.
Coupling with Dihydrocarbostyril: The final step involves coupling the alkylated piperazine derivative with 3,4-dihydrocarbostyril using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products with specific properties.
作用機序
The mechanism of action of 6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it could interact with neurotransmitter receptors in the nervous system, affecting neuronal communication and behavior.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-1-piperazine: Shares the piperazine and chlorophenyl moieties but lacks the propenyl and dihydrocarbostyril groups.
3,4-Dihydrocarbostyril: Contains the dihydrocarbostyril core but lacks the piperazine and chlorophenyl groups.
4-(4-Chlorophenyl)-1-propenyl derivatives: Similar in structure but may have different substituents on the propenyl chain.
Uniqueness
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and dihydrocarbostyril moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
80834-60-2 |
|---|---|
分子式 |
C22H24ClN3O |
分子量 |
381.9 g/mol |
IUPAC名 |
6-[(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H24ClN3O/c23-19-5-7-20(8-6-19)26-14-12-25(13-15-26)11-1-2-17-3-9-21-18(16-17)4-10-22(27)24-21/h1-3,5-9,16H,4,10-15H2,(H,24,27)/b2-1+ |
InChIキー |
WVEOURZSZRGEEN-OWOJBTEDSA-N |
異性体SMILES |
C1CC(=O)NC2=C1C=C(C=C2)/C=C/CN3CCN(CC3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C=CCN3CCN(CC3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



